molecular formula C8H9Cl2NO B187727 2-(2,4-Dichlorophenoxy)ethylamine CAS No. 1199-28-6

2-(2,4-Dichlorophenoxy)ethylamine

Cat. No.: B187727
CAS No.: 1199-28-6
M. Wt: 206.07 g/mol
InChI Key: NZWBXPGUWYWOOS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)ethylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWBXPGUWYWOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152614
Record name 2-(2,4-Dichlorophenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-28-6
Record name 2-(2,4-Dichlorophenoxy)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(2,4-Dichlorophenoxy)ethylamine exert its effects on plant growth, and what are the key metabolic steps involved?

A1: this compound itself is not the direct effector of plant growth regulation. Instead, it acts as a prodrug, undergoing a series of metabolic conversions within plant tissues to produce the active auxin-like compound, 2,4-dichlorophenoxyacetic acid (2,4-D). []

    Q2: What evidence suggests that the conversion of this compound is enzyme-mediated?

    A2: The study utilized 2-hydroxyethylhydrazine (HEH), a known amine oxidase inhibitor, to investigate the enzymatic mechanisms underlying this compound's activity. Pretreating pea stem segments and wheat coleoptiles with HEH effectively blocked the growth-promoting effects of this compound. []

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